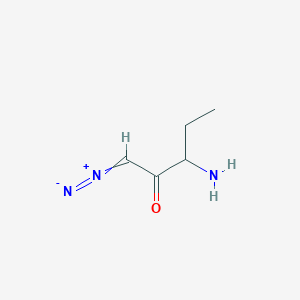
3-Amino-1-diazoniopent-1-en-2-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-1-diazoniopent-1-en-2-olate is a chemical compound that belongs to the class of diazonium salts. These compounds are known for their versatility in organic synthesis, particularly in the formation of various functional groups through substitution reactions. The unique structure of this compound makes it a valuable intermediate in the synthesis of complex organic molecules.
Preparation Methods
The synthesis of 3-Amino-1-diazoniopent-1-en-2-olate typically involves the diazotization of primary amines. The process begins with the treatment of an aromatic amine with nitrous acid, which is generated in situ from sodium nitrite and a strong acid such as hydrochloric acid or sulfuric acid . The reaction conditions must be carefully controlled to ensure the formation of the diazonium salt without decomposition. Industrial production methods often involve the use of continuous flow reactors to maintain optimal reaction conditions and improve yield .
Chemical Reactions Analysis
3-Amino-1-diazoniopent-1-en-2-olate undergoes a variety of chemical reactions, including:
Substitution Reactions: These are the most common reactions involving diazonium salts.
Reduction Reactions: The diazonium group can be reduced to form an amine.
Coupling Reactions: Diazonium salts can couple with phenols or aromatic amines to form azo compounds, which are widely used as dyes.
Scientific Research Applications
3-Amino-1-diazoniopent-1-en-2-olate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Amino-1-diazoniopent-1-en-2-olate involves the formation of a diazonium ion, which is a highly reactive intermediate. The diazonium ion can undergo various reactions depending on the conditions and reagents used. For example, in substitution reactions, the diazonium ion is replaced by a nucleophile, forming a new bond and releasing nitrogen gas . The molecular targets and pathways involved in these reactions depend on the specific application and the nature of the substituents.
Comparison with Similar Compounds
3-Amino-1-diazoniopent-1-en-2-olate can be compared with other diazonium salts, such as:
Benzenediazonium chloride: This compound is commonly used in the synthesis of aryl halides and azo dyes.
4-Nitrobenzenediazonium tetrafluoroborate: Known for its stability and use in the synthesis of nitro-substituted aromatic compounds.
2,4-Dinitrobenzenediazonium chloride: Used in the synthesis of dinitro-substituted aromatic compounds.
The uniqueness of this compound lies in its specific structure, which allows for selective reactions and the formation of unique products that are not easily accessible with other diazonium salts.
Properties
CAS No. |
106148-43-0 |
|---|---|
Molecular Formula |
C5H9N3O |
Molecular Weight |
127.14 g/mol |
IUPAC Name |
3-amino-1-diazopentan-2-one |
InChI |
InChI=1S/C5H9N3O/c1-2-4(6)5(9)3-8-7/h3-4H,2,6H2,1H3 |
InChI Key |
NFVCPISFTYATIG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)C=[N+]=[N-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















